molecular formula C9H6BrClN2S B1375286 2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole CAS No. 1489680-98-9

2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole

Cat. No.: B1375286
CAS No.: 1489680-98-9
M. Wt: 289.58 g/mol
InChI Key: FIZSJOFHRSVTPE-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the 5-position and a chlorine atom at the 5-position of the thiadiazole ring, along with a methyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-methylbenzenamine with thionyl chloride to form the corresponding sulfonamide, which is then cyclized using phosphorus pentachloride (PCl5) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-methylphenyl)-1,3,4-thiadiazole: Lacks the chlorine atom at the 5-position.

    2-(5-Chloro-2-methylphenyl)-5-bromo-1,3,4-thiadiazole: Has the bromine and chlorine atoms swapped.

    2-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur in the ring.

Uniqueness

2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole is unique due to the specific arrangement of bromine, chlorine, and methyl groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(5-bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZSJOFHRSVTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole

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